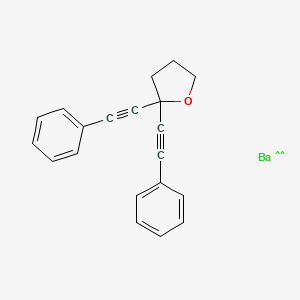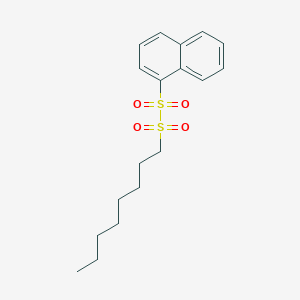![molecular formula C28H27N B14278536 4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine CAS No. 129119-42-2](/img/structure/B14278536.png)
4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group and two methylphenyl groups attached to a biphenyl core. It is of interest in various fields due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylphenyl Groups: The final step involves the attachment of the N,N-bis(4-methylphenyl)amine groups through a nucleophilic substitution reaction, where the biphenyl compound reacts with 4-methylphenylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated or nitro-substituted biphenyl derivatives
Scientific Research Applications
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially affecting their function. For example, it may bind to proteins or nucleic acids, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N,N-Bis(4-methylphenyl)[1,1’-biphenyl]-4-amine
Uniqueness
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and drug development.
Properties
CAS No. |
129119-42-2 |
|---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-4-23-9-11-24(12-10-23)25-13-19-28(20-14-25)29(26-15-5-21(2)6-16-26)27-17-7-22(3)8-18-27/h5-20H,4H2,1-3H3 |
InChI Key |
MKIVRGOMSLSEOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


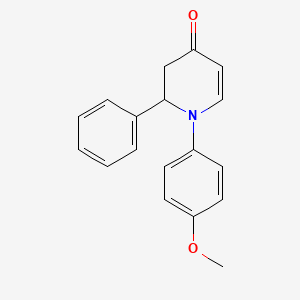

![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
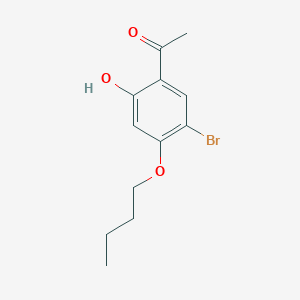
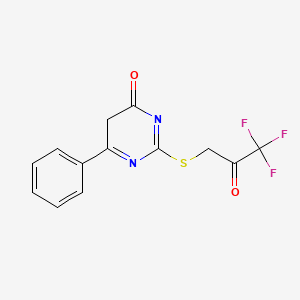


![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
